2-Amino-N-cyclopropylbenzenesulfonamide

Vue d'ensemble

Description

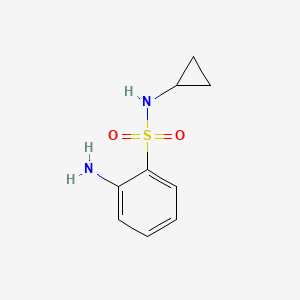

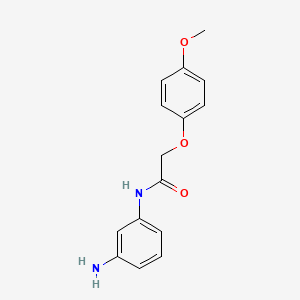

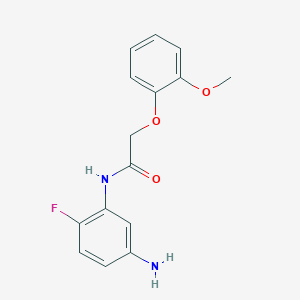

2-Amino-N-cyclopropylbenzenesulfonamide is an organic compound that belongs to the family of sulfonamides . It is also known as CPBQ or SR-95531. The molecular formula of this compound is C9H12N2O2S .

Synthesis Analysis

The synthesis of 2-Amino-N-cyclopropylbenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonamide with cyclopropylamine and tin (IV) chloride as a catalyst . The nitro group is reduced to an amino group, and the compound undergoes cyclization to form a cyclopropyl ring .Molecular Structure Analysis

The molecular structure of 2-Amino-N-cyclopropylbenzenesulfonamide consists of a benzene ring substituted with an amino group and a cyclopropylbenzenesulfonamide group . The molecular weight of the compound is 212.27 g/mol .Chemical Reactions Analysis

Sulfonamides, including 2-Amino-N-cyclopropylbenzenesulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder that is slightly soluble in water and ethanol . It has a molecular weight of 212.27 g/mol .Applications De Recherche Scientifique

- Summary of the Application : 2-Amino-N-cyclopropylbenzenesulfonamide hydrochloride is used in proteomics research .

- Summary of the Application : Pyrimidines, which can be synthesized using 2-Amino-N-cyclopropylbenzenesulfonamide, have been found to have anti-inflammatory effects .

- Methods of Application : The synthesis of pyrimidines involves changing the amino functional group at the C-2 position . The specific methods and technical details are not provided in the source.

- Results or Outcomes : Pyrimidines have been found to exhibit potent anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators .

Proteomics Research

Anti-inflammatory Activities

- Summary of the Application : Sulfonamides, including 2-Amino-N-cyclopropylbenzenesulfonamide, have been in use for almost 90 years, leading to widespread environmental contamination. Bacteria have developed various strategies to cope with these bacteriostatic agents .

- Results or Outcomes : Bacteria have developed mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

- Summary of the Application : Sulfonamides, which can be synthesized using 2-Amino-N-cyclopropylbenzenesulfonamide, exhibit a range of pharmacological effects .

- Results or Outcomes : Sulfonamides play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Bacterial Resistance Mechanisms

Pharmacological Activities

- Summary of the Application : Sulfonamides, which can be synthesized using 2-Amino-N-cyclopropylbenzenesulfonamide, have been in use as synthetic antibiotics for almost 90 years .

- Results or Outcomes : Sulfonamides act through the blockage of folic acid synthesis, allowing them to play a role in controlling bacterial infections .

- Summary of the Application : Sulfonamides have many medical applications, namely as anti-diabetic, diuretic, anti-depressant, anti-inflammatory, anti-convulsant, anti-hypertension, and even herbicidal agents .

- Results or Outcomes : Sulfonamides play a role in treating a diverse range of disease states .

Antimicrobial Activities

Medical Applications

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLGXMQYBUUKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588602 | |

| Record name | 2-Amino-N-cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-cyclopropylbenzenesulfonamide | |

CAS RN |

443987-16-4 | |

| Record name | 2-Amino-N-cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1355881.png)

![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)

![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)